

Bucharaine: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Bucharidine*
Cat. No.: B000050

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CAS Number: 21059-47-2

This technical guide provides a comprehensive overview of the quinoline alkaloid Bucharaine, intended for researchers, scientists, and professionals in drug development. The document covers its chemical identity, spectral data, and generalized experimental protocols for its analysis.

Chemical and Spectral Data

Bucharaine is a monoterpenoid quinoline alkaloid first isolated from the plant *Haplophyllum bucharicum*^[1]. Its chemical and spectral properties are summarized below.

General Information

Property	Value	Reference(s)
CAS Number	21059-47-2	[1]
Molecular Formula	C ₁₉ H ₂₅ NO ₄	[1]
Molecular Weight	331.41 g/mol	[1]
IUPAC Name	4-[(E)-6,7-dihydroxy-3,7-dimethyloct-2-enyoxy]-1H-quinolin-2-one	
Synonyms	4-(6,7-dihydroxy-3,7-dimethyloct-2-enyloxy)quinolin-2(1H)-one	

Spectral Data Summary

Detailed spectral data for Bucharaine is found in specialized literature. The following table summarizes the key analytical techniques used for its structural elucidation. While specific peak data from the original publications by Yunusov and collaborators were not fully available, this section describes the expected spectral characteristics.

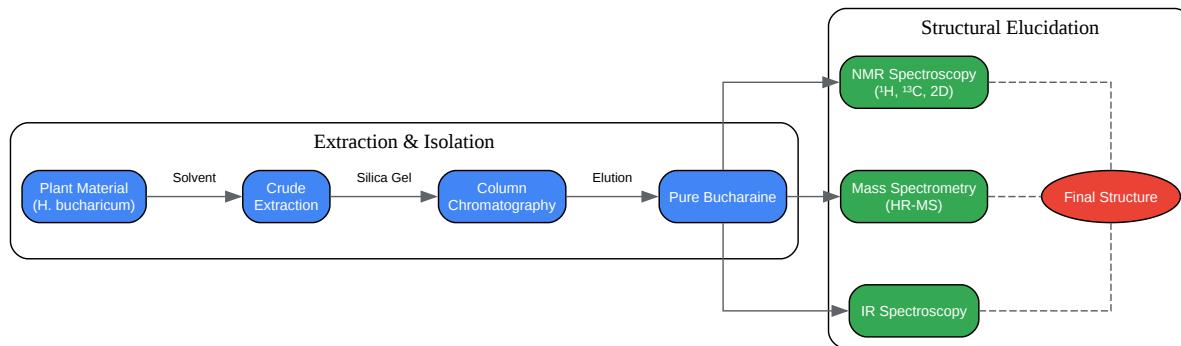
Technique	Description
Mass Spectrometry (MS)	High-resolution mass spectrometry (HR-MS) in negative ion mode shows a peak for the deprotonated molecule $[M-H]^-$ at an m/z of 330.1711, which is consistent with the molecular formula $C_{19}H_{25}NO_4$.
1H NMR Spectroscopy	The proton NMR spectrum is crucial for identifying the arrangement of hydrogen atoms. For Bucharaine, it would reveal signals corresponding to aromatic protons on the quinoline core, olefinic protons on the monoterpenoid side chain, and various aliphatic protons, including those on carbons bearing hydroxyl and ether functional groups.
^{13}C NMR Spectroscopy	The carbon-13 NMR spectrum complements the 1H NMR data by providing a signal for each unique carbon atom. This allows for the complete mapping of the carbon skeleton, including the quinoline ring system and the monoterpenoid unit.
Infrared (IR) Spectroscopy	The IR spectrum of Bucharaine is expected to display characteristic absorption bands for its functional groups. These would include O-H stretching from the hydroxyl groups, C-H stretching from aromatic and aliphatic components, C=O stretching of the quinolone carbonyl group, and C-O stretching from the ether linkage.

Experimental Protocols

The following sections provide detailed, representative methodologies for the key analytical techniques used in the characterization of Bucharaine. These are generalized protocols based on standard practices for natural product analysis.

Isolation and Purification

Bucharaine is naturally sourced from *Haplophyllum bucharicum*. A general workflow for its isolation is depicted below.



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Figure 1: General workflow for the isolation and structural elucidation of Bucharaine.

Mass Spectrometry Protocol

- Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
- Sample Preparation: A purified sample of Bucharaine is dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL.

- Data Acquisition:
 - The sample is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.
 - Spectra are acquired in both positive and negative ion modes.
 - For negative mode, typical parameters include a capillary voltage of -3.5 kV, a sampling cone voltage of -40 V, and a source temperature of 120°C.
 - The analyzer is scanned over a mass range of m/z 100-1000.
 - Accurate mass measurements are obtained using an internal reference standard (e.g., leucine enkephalin) to ensure high mass accuracy (typically < 5 ppm).

NMR Spectroscopy Protocol

- Instrumentation: A 400 MHz (or higher) Nuclear Magnetic Resonance spectrometer.
- Sample Preparation: Approximately 5-10 mg of pure Bucharaine is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or CD₃OD) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
- Data Acquisition:
 - The sample is placed in the NMR magnet and allowed to reach thermal equilibrium.
 - A ¹H NMR spectrum is acquired using a standard pulse sequence. Key parameters include a spectral width of 12-16 ppm, a sufficient number of scans for good signal-to-noise, and a relaxation delay of 1-2 seconds.
 - A ¹³C NMR spectrum is acquired. Key parameters include a spectral width of 200-220 ppm and a larger number of scans due to the lower natural abundance of ¹³C.
 - Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) are performed to establish proton-proton and proton-carbon correlations, which are essential for unambiguous assignment of all signals and final structure confirmation.

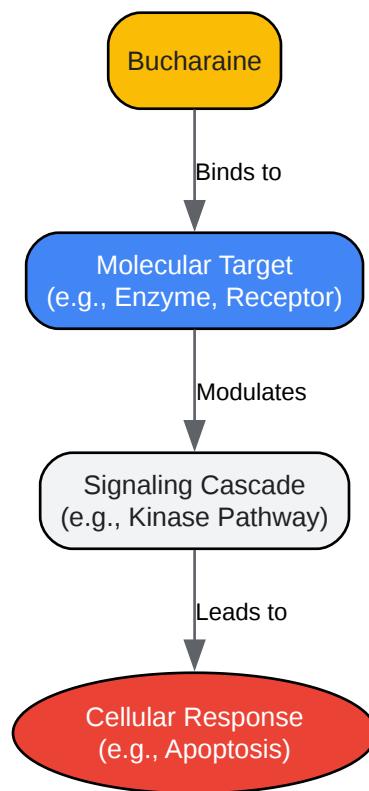
Infrared Spectroscopy Protocol

- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
- Sample Preparation:
 - KBr Pellet Method: 1-2 mg of dry, pure Bucharaine is finely ground with ~100 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
 - ATR Method: A small amount of the solid sample is placed directly onto the crystal (e.g., diamond or germanium) of an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition:
 - A background spectrum of the empty sample compartment (or pure KBr pellet/clean ATR crystal) is recorded.
 - The sample is placed in the spectrometer.
 - The spectrum is recorded, typically over the range of 4000 to 400 cm^{-1} , by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
 - The resulting spectrum is displayed as transmittance or absorbance versus wavenumber (cm^{-1}).

Biological Activity and Signaling Pathways

The biological activities of Bucharaine and its precise molecular mechanisms are still under investigation. Studies on alkaloids from the *Haplophyllum* genus suggest a range of potential biological effects, including antimicrobial and cytotoxic properties. However, specific signaling pathways directly modulated by Bucharaine have not yet been elucidated in the scientific literature. Further research is required to identify its molecular targets and understand its mechanism of action.

As no specific signaling pathway is known, a diagram illustrating a potential high-level mechanism of action for a cytotoxic compound is provided below for conceptual purposes.



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Figure 2: Hypothetical mechanism of action for a bioactive compound like Bucharaine.

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References

- 1. The Genus *Haplophyllum* Juss.: Phytochemistry and Bioactivities—A Review - PMC [pmc.ncbi.nlm.nih.gov]
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